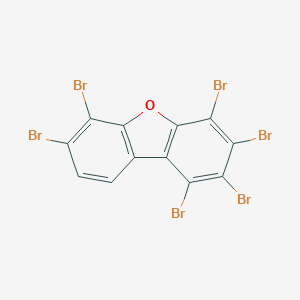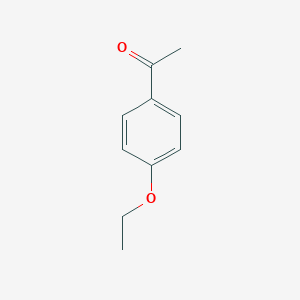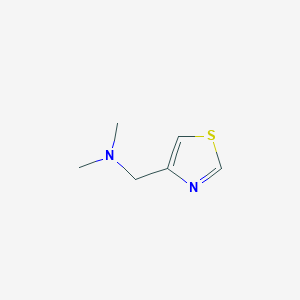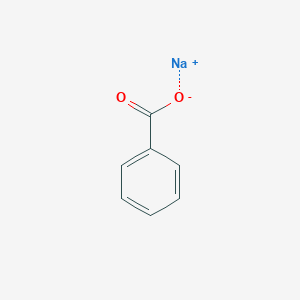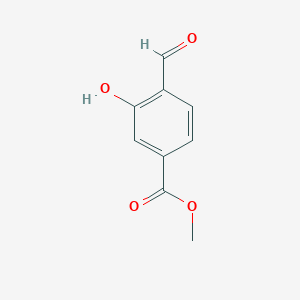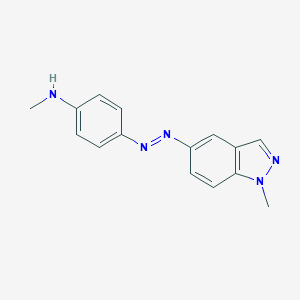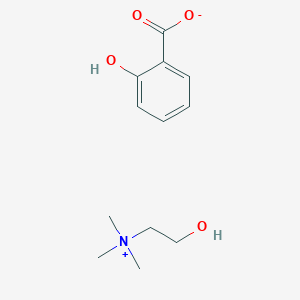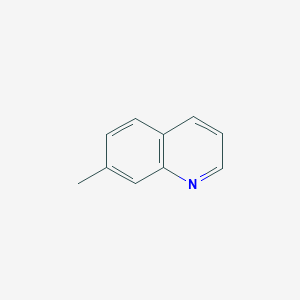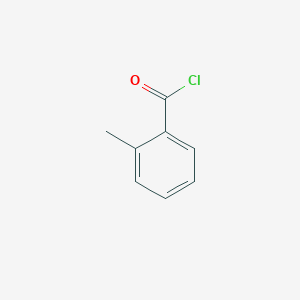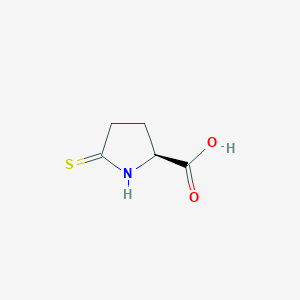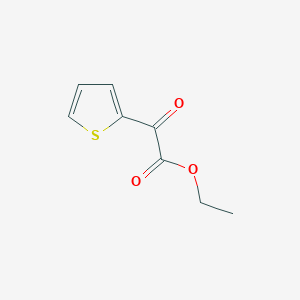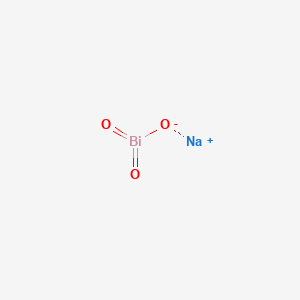
Sodium bismuthate
Vue d'ensemble
Description
Synthesis Analysis
Sodium bismuthate can be synthesized through various methods. One approach involves using sodium persulfate as an oxidant, which offers a safer, easier, and more expedient process compared to traditional methods that might release poisonous gases. This green synthesis approach has been demonstrated to produce sodium bismuthate dihydrate (NaBiO3·2H2O) under specific reaction conditions, highlighting its adaptability and efficiency in synthesis procedures (Feng et al., 2019).
Molecular Structure Analysis
The molecular structure of sodium bismuthate, particularly its hydrated forms like NaBiO3·XH2O, is characterized by its ability to form complex structures. Research utilizing pair distribution function analysis of X-ray total scattering data has revealed insights into the structure of NaBiO3·XH2O. The study proposed a model where the structure is similar to NaBiO3 but with turbostratic disorder in the stacking direction of Bi-O and Na-O layers, indicating the complex nature of its molecular arrangement (Kozma et al., 2018).
Chemical Reactions and Properties
Sodium bismuthate acts as an efficient catalyst in organic synthesis, such as in the one-pot synthesis of biologically active spiro[4H-pyran] derivatives. This demonstrates its versatility and effectiveness in facilitating complex chemical reactions under solvent-free conditions, making it a valuable reagent in green chemistry (Mohamadpour et al., 2017).
Applications De Recherche Scientifique
Chemical Oxidation : Sodium bismuthate acts as an oxidant similar to lead tetraacetate, specifically for splitting 1,2-diols and directly oxidizing and analyzing corticosteroids in urine (Kitchin, 1986).
Synthesis of Pharmaceuticals : It effectively oxidizes allylic alcohols, contributing to the synthesis of keto-baccatin, an important precursor for the semisynthesis of Taxol and Taxotere, which are significant in cancer therapy (Banik, Fernández, & Alvarez, 2005).
Nanomaterial Synthesis : Sodium bismuthate can be used to synthesize single-crystalline bismuth nanowires and nanospheres, as well as Bi/Bi2O3 nanocables, which have potential applications in nanotechnology and materials science (Wang, Wang, Peng, & Li, 2004).
Materials Science : Bismuth sodium titanate-based materials serve as alternatives to lead-based compounds in energy storage capacitors, actuators, electrocaloric systems, and photoluminescent devices (Viola et al., 2021).
Photocatalysis : Sodium bismuthate showcases a significant photocatalytic degradation rate of malachite green, indicating its potential in environmental remediation (Ka, 2013).
Nuclear Fuel Reprocessing : It is used as a potent inorganic oxidant and photocatalyst for the oxidative separation of Am3+ from lanthanide ions, crucial in nuclear fuel reprocessing (Kozma et al., 2018).
Energy Storage : Sodium bismuthate contributes to high capacity and enhanced cycle stability in sodium-ion batteries, essential for renewable energy storage (Kim et al., 2016).
Metallurgy : It interacts with sodium sulfide, affecting the flotation separation of minerals like molybdenite and bismuthinite, indicating its importance in metallurgical processes (Liu et al., 2021).
Chemical Reactions : Sodium bismuthate reacts with fluoride in aqueous media to produce various fluoro compounds of bismuth(III), useful in chemical synthesis (Chaudhuri, Islam, & Purkayastha, 1991).
Battery Technology : Its use in sodium-ion batteries, particularly as a bismuth nanodot/carbon composite anode material, enhances battery performance (Xiong et al., 2019).
Piezoelectric Materials : Bismuth sodium titanate-derived materials exhibit extended strain under applied electric fields, making them viable for use in piezoelectric applications (Schütz et al., 2012).
Electron Beam Synthesis : Exposure of sodium bismuthate to an electron beam synthesizes bismuth nanoparticles, which can have various applications in nanotechnology (Sepúlveda-Guzmán et al., 2007).
Toxicology : Sodium bismuthate is known for its low toxicity, making it safe for use in various applications (Gurchot, Spaulding, Mehrtens, & Hanzlik, 1930).
Pharmacology : It aids in maintaining bismuth concentrations in blood and tissues, indicating its role in drug delivery systems (Hanzlik, Lehman, Richardson, & Winkle, 1937).
Dental Materials : Bismuth oxide's interaction with sodium bismuthate can cause tooth discoloration, influencing the choice of materials in dentistry (Camilleri et al., 2020).
Analytical Chemistry : Sodium bismuthate serves as an oxidant in flow injection analysis, particularly for determining manganese in effluent streams (Kargosha & Noroozifar, 2000).
Thermal Engineering : It has potential applications in heat transfer technologies, particularly in electronic thermal management and energy fields (Deng, Jiang, & Liu, 2021).
Safety And Hazards
Sodium bismuthate is a mild mechanical irritant . Upon ingestion, it is moderately toxic with symptoms akin to lead poisoning: abdominal pain and vomiting . Large doses cause diarrhea and death . Continued absorption of NaBiO3 into the body causes permanent kidney damage . These effects are due to the toxicity of bismuth .
Propriétés
IUPAC Name |
sodium;oxido(dioxo)bismuth | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Na.3O/q;+1;;;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYYBUOBTVHFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Bi](=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065285 | |
| Record name | Bismuth sodium oxide (BiNaO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.968 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to yellowish-brown solid; Somewhat hygroscopic; [Merck Index] Yellow to brown hygroscopic powder; [Acros Organics MSDS] | |
| Record name | Sodium bismuthate(V) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17508 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium bismuthate | |
CAS RN |
12232-99-4 | |
| Record name | Sodium bismuthate (V) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012232994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth sodium oxide (BiNaO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth sodium oxide (BiNaO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth sodium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM BISMUTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PR2L7N425 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



